2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-c]pyrimidine class, characterized by a fused heterocyclic core with a triazole ring and pyrimidine scaffold. Its structure includes a 3-fluoro-4-methylphenylamino substituent at position 5 and an N-methyl-N-(3-methylphenyl)acetamide group at position 2. The fluorine and methyl groups on the aromatic rings likely influence its electronic properties, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-14-6-5-7-18(10-14)28(4)21(31)13-29-23(32)30-20(27-29)11-16(3)25-22(30)26-17-9-8-15(2)19(24)12-17/h5-12H,13H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLIWTAFIMVXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazolo[4,3-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Substituents: The fluoro, methyl, and anilino groups are introduced through various substitution reactions, often involving the use of reagents such as fluorinating agents, methylating agents, and aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogenating agents, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant antibacterial properties. This specific compound has shown potential in inhibiting bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the 3-fluoro-4-methylphenyl group may enhance these activities due to increased lipophilicity, facilitating better membrane penetration.
Antifungal Properties
Similar to its antibacterial effects, the compound may also possess antifungal properties. Studies suggest that triazole derivatives can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. The mechanism may involve disrupting fungal cell membrane integrity or inhibiting ergosterol biosynthesis, crucial for fungal survival.
Anticancer Potential
The compound is being explored for its anticancer properties. Preliminary studies indicate that it may act as an inhibitor of specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies have evaluated its effects on various cancer cell lines, suggesting significant cytotoxic effects at low concentrations. For instance:
| Cell Line | IC50 Value (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | 11.20–93.46 | Moderate to High |
These findings position the compound as a promising lead for further development in cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery programs targeting bacterial infections and cancer therapies. For example:
- Antibacterial Studies : In vitro assays demonstrated effective bacteriostatic properties against various bacterial strains at low concentrations.
- Anticancer Research : Investigations into its effects on cancer cell lines revealed promising results regarding cytotoxicity and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogue is N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (). Key differences include:
- Aromatic Substitution :
- Target Compound : 3-Fluoro-4-methylphenyl (meta-fluoro, para-methyl).
- Analogue : 4-Fluorophenyl (para-fluoro) and 2,5-dimethylphenyl (ortho/para-methyl).
- Acetamide Group :
- Target Compound : N-methyl-N-(3-methylphenyl).
- Analogue : N-(2,5-dimethylphenyl).
The 2,5-dimethylphenyl group in the analogue introduces steric hindrance, which could reduce metabolic stability compared to the 3-methylphenyl group in the target compound .
Biological Activity
The compound 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide (hereafter referred to as "the compound") is a nitrogen-containing heterocyclic organic molecule notable for its complex structure and potential biological activities. This article explores the biological activity of the compound, focusing on its antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound features a triazolo-pyrimidine core with a substituted phenyl group (3-fluoro-4-methylphenyl) and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. The presence of the fluorinated aromatic ring enhances lipophilicity, potentially improving membrane permeability and biological activity.
Antibacterial Activity
Research indicates that compounds with triazole and pyrimidine structures exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and enzyme inhibition, which are common pathways targeted by antibacterial agents.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties. The triazolopyrimidine core is associated with anti-tumor activity in various studies. For instance:
- Compounds similar to the one discussed have shown cytotoxic effects against cancer cell lines.
- Interaction studies indicate potential inhibition of specific kinases involved in cancer progression .
Case Studies and Research Findings
A detailed examination of related compounds reveals insights into structure-activity relationships (SAR) that can inform future research on this compound:
| Compound | Activity | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Anti-proliferative | 1.61 ± 1.92 | Inhibition of tubulin polymerization |
| Compound 10 | Cytotoxic | 1.98 ± 1.22 | Inhibits Bcl-2 activity |
| Compound 13 | Cytotoxic | < Doxorubicin | Interacts through hydrophobic contacts |
These findings highlight the importance of specific substitutions on the phenyl ring and their impact on biological activity .
Synthesis Methods
The synthesis of this compound typically involves several steps to ensure high yield and structural integrity. Common methods include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the fluorinated phenyl group.
- Acetylation to form the final acetamide structure.
These synthetic routes are crucial for developing analogs with enhanced biological properties .
Future Directions
Further research is necessary to explore:
- Modification of structural components to improve potency and selectivity against resistant strains.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic studies to elucidate specific interactions at the molecular level.
This compound represents a promising candidate for further investigation in medicinal chemistry, particularly in the development of new antibacterial and anticancer agents.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The synthesis of triazole-pyrimidine derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group substitutions. For example, triazole cores are often synthesized via [3+2] cycloaddition reactions, followed by coupling with substituted pyrimidine intermediates. Key steps include:
- Cyclization : Use of carbodiimides or thioureas to form the triazole ring under reflux conditions .
- Amidation : Activation of carboxylic acid groups (e.g., using EDCl/HOBt) for coupling with amine-containing aromatic groups .
Purity optimization requires chromatographic techniques (e.g., flash chromatography with silica gel) and recrystallization using solvents like methanol or acetonitrile. Monitoring via HPLC (≥95% purity threshold) is critical .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing triazole and pyrimidine ring systems .
- Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves bond angles, dihedral angles, and hydrogen-bonding networks .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition Assays : Target kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s synthesis?
- Methodological Answer : Quantum mechanical calculations (DFT) predict reaction pathways and transition states, while molecular docking identifies binding poses with biological targets. For example:
- Reaction Path Search : Tools like GRRM or Gaussian optimize intermediates and reduce side reactions .
- Docking Studies : AutoDock Vina or Schrödinger Suite prioritize substituents that enhance target affinity (e.g., kinase active sites) .
Experimental validation via parallel synthesis (e.g., varying substituents on the phenyl ring) is recommended .
Q. How to resolve contradictions between theoretical and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvation effects, protein flexibility, or assay conditions. Strategies include:
- MD Simulations : Assess protein-ligand dynamics over nanoseconds to identify unstable binding modes .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive analogs .
- Assay Replication : Test under varied conditions (pH, temperature) to isolate confounding factors .
Q. What advanced techniques validate the mechanism of action (MOA) for this compound?
- Methodological Answer : MOA studies require:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
Q. How to address low solubility or bioavailability in preclinical studies?
- Methodological Answer : Formulation strategies include:
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoparticle Encapsulation : PEGylated liposomes or PLGA nanoparticles improve bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for metabolic activation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For robustness:
- Hill Slope Analysis : Assess cooperativity in binding .
- Bootstrap Resampling : Estimate confidence intervals for small datasets .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Systematically vary substituents (e.g., fluorine position, methyl groups) and correlate with bioactivity. Key steps:
- Library Synthesis : Parallel synthesis of 10–20 analogs with controlled diversity .
- 3D-QSAR Modeling : CoMFA or CoMSIA to map electrostatic/hydrophobic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
